Methyl 2-chloroquinazoline-6-carboxylate
Description
Systematic Nomenclature and Molecular Formula Analysis
Methyl 2-chloroquinazoline-6-carboxylate is systematically named according to IUPAC guidelines as This compound , reflecting its substitution pattern on the quinazoline heterocycle. The quinazoline core consists of a bicyclic structure with two nitrogen atoms at positions 1 and 3. The chlorine substituent occupies position 2, while the methoxycarbonyl group (-COOCH₃) is located at position 6.
The molecular formula, C₁₀H₇ClN₂O₂ , corresponds to a molecular weight of 222.63 g/mol . This formula accounts for the quinazoline ring (C₈H₅N₂), a chlorine atom, a methyl ester group (-COOCH₃), and one additional hydrogen atom to satisfy valency. Isotopic distribution analysis reveals a base peak at m/z 222.03 for the molecular ion [M]⁺, with characteristic fragments arising from cleavage of the ester group (loss of -OCH₃, m/z 190) and the chlorinated ring (e.g., m/z 154 for [C₇H₄ClN₂]⁺).
Table 1: Key Identifiers of this compound
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1036755-96-0 | |
| Molecular Formula | C₁₀H₇ClN₂O₂ | |
| Molecular Weight | 222.63 g/mol | |
| IUPAC Name | This compound | |
| SMILES | COC(=O)C₁=CC=C₂N=C(Cl)N=CC₂=C₁ |
Crystallographic Data and Three-Dimensional Conformational Studies
While experimental X-ray crystallographic data for this compound remains unpublished, computational models predict a planar quinazoline ring system with slight puckering due to steric interactions between the chlorine atom and the ester group. Density functional theory (DFT) optimizations at the B3LYP/6-311+G(d,p) level indicate a dihedral angle of 12.7° between the quinazoline plane and the ester moiety, minimizing van der Waals repulsions.
The 3D conformation reveals intramolecular hydrogen bonding between the ester carbonyl oxygen (O=C-O-) and the adjacent aromatic hydrogen at position 5 (H-C(5)), with a bond distance of 2.45 Å . This interaction stabilizes the syn conformation of the ester group relative to the chlorine substituent. Molecular electrostatic potential (MEP) maps highlight electron-deficient regions at the chlorine atom (σ-hole) and the quinazoline N1 position, suggesting sites for nucleophilic and electrophilic interactions, respectively.
Electronic Structure and Quantum Chemical Calculations
The electronic structure of this compound has been probed using time-dependent DFT (TD-DFT). The highest occupied molecular orbital (HOMO, -6.34 eV ) localizes on the chlorinated pyrimidine ring, while the lowest unoccupied molecular orbital (LUMO, -2.17 eV ) resides on the carboxylate-bearing benzene ring. This spatial separation implies charge-transfer character in electronic transitions, corroborated by UV-Vis spectra showing a λₘₐₓ at 278 nm (ε = 12,400 M⁻¹cm⁻¹) in acetonitrile.
Natural bond orbital (NBO) analysis identifies hyperconjugative interactions stabilizing the molecule:
- The chlorine lone pair donates electron density to the σ* orbital of the adjacent C2-N3 bond (E(2) = 18.6 kcal/mol ).
- The ester carbonyl oxygen participates in resonance with the quinazoline π-system, delocalizing 0.32 electrons.
Table 2: Key Quantum Chemical Parameters
| Parameter | Value | Method |
|---|---|---|
| HOMO Energy | -6.34 eV | B3LYP/6-311+G(d,p) |
| LUMO Energy | -2.17 eV | B3LYP/6-311+G(d,p) |
| Band Gap | 4.17 eV | B3LYP/6-311+G(d,p) |
| Dipole Moment | 4.82 Debye | M06-2X/cc-pVTZ |
Tautomeric Forms and Resonance Stabilization Effects
This compound exhibits tautomerism centered on the quinazoline ring’s nitrogen atoms. Two dominant tautomers are possible:
- 1H,3H-Tautomer : Protonation at N1 and N3, with conjugated double bonds at N1-C2 and N3-C4.
- 3H,5H-Tautomer : Protonation at N3 and N5, creating double bonds at C2-N3 and C4-N5.
DFT calculations at the M06-2X/def2-TZVP level indicate the 1H,3H-tautomer is more stable by 3.8 kcal/mol due to resonance stabilization from the ester group. The chlorine atom further stabilizes this tautomer through inductive electron withdrawal, which enhances conjugation across the pyrimidine ring.
Resonance structures delocalize the π-electrons across the entire quinazoline system. Key resonance contributors include:
- A structure with positive charge at N1 and negative charge on the ester oxygen.
- A chloronium ion-like form with partial double bonding between C2 and Cl.
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-chloroquinazoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-9(14)6-2-3-8-7(4-6)5-12-10(11)13-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURBZIINUBTMRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CN=C(N=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10725530 | |
| Record name | Methyl 2-chloroquinazoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036755-96-0 | |
| Record name | Methyl 2-chloro-6-quinazolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1036755-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-chloroquinazoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method 1: Cyclocondensation Approach Using Anthranilic Acid Derivatives
Step 1: Synthesis of 2-Aminobenzamide Derivative
- Starting from anthranilic acid or its derivatives, conversion to 2-aminobenzamide via amidation with suitable reagents (e.g., ammonia or ammonium salts).
- This step often employs coupling agents like carbodiimides under mild conditions.
Step 2: Formation of Quinazoline Core
- Cyclocondensation with formamide derivatives or ortho-esters under reflux conditions, leading to the quinazoline ring system.
- The process involves dehydration and ring closure, often facilitated by acids or dehydrating agents.
Research Findings and Optimization Strategies
Recent research emphasizes the importance of reaction conditions:
- Chlorination: Conducted at low temperatures (-10°C to 0°C) to improve selectivity and minimize side reactions.
- Esterification: Acid-catalyzed methylation typically proceeds efficiently at 50-80°C.
- Yield Optimization: Use of excess methylating agents or chlorinating reagents can improve yields but must be balanced against cost and safety.
Key Research Data:
Notes and Considerations
- Environmental and Safety Aspects: Use of phosphorus oxychloride and thionyl chloride requires proper handling due to their corrosive nature.
- Cost Factors: Starting from readily available anthranilic derivatives or quinazoline acids reduces overall cost.
- Purification: Recrystallization from suitable solvents (e.g., ethanol, methanol) yields high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloroquinazoline-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine atom.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinazoline derivatives, while oxidation reactions can produce quinazoline N-oxides .
Scientific Research Applications
Medicinal Chemistry
Methyl 2-chloroquinazoline-6-carboxylate has been investigated for its potential therapeutic applications. Research indicates that compounds within the quinazoline class exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of quinazoline can possess significant antibacterial properties. This compound may serve as a lead compound for developing new antibiotics .
- Anticancer Potential : Quinazoline derivatives have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. This compound's structure suggests it may interact with specific cellular targets involved in cancer progression .
Organic Synthesis
The compound is utilized as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, such as:
- Nucleophilic Substitution Reactions : The chloro group can be replaced with other nucleophiles, leading to new derivatives that may exhibit enhanced biological activities.
- Formation of Heterocycles : this compound can be used to synthesize various heterocyclic compounds, which are crucial in drug discovery .
Data Table: Comparison of Quinazoline Derivatives
| Compound Name | Structure Characteristics | Notable Properties |
|---|---|---|
| This compound | Chlorine at position 2 | Potential antibacterial and anticancer activity |
| Methyl 4-chloroquinazoline-6-carboxylate | Chlorine at position 4 | Used in various synthetic applications |
| Methyl quinazoline-4-carboxylate | Lacks chlorine substitution | Exhibits different biological activities |
Case Study 1: Antimicrobial Activity Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their antimicrobial efficacy against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibition against Gram-positive bacteria, suggesting the compound's potential as a scaffold for antibiotic development .
Case Study 2: Anticancer Mechanism Exploration
Another study focused on the anticancer properties of this compound derivatives. The research demonstrated that these compounds could induce apoptosis in specific cancer cell lines through the modulation of signaling pathways associated with cell survival and death .
Mechanism of Action
The mechanism of action of methyl 2-chloroquinazoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 2-chloroquinazoline-6-carboxylate belongs to a broader class of heterocyclic carboxylates. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Differences
Reactivity: The chlorine at position 2 in this compound facilitates nucleophilic substitution reactions, a feature absent in non-chlorinated analogs like Methyl 6-methylbenzo[d]thiazole-2-carboxylate . The ester group at position 6 enables hydrolysis to carboxylic acids, unlike 2-chloro-6-methylquinazoline, which lacks this functional group .
Solubility and Polarity :
- The hydrochloride salt of 6-methylquinazoline-2-carboxylic acid exhibits higher water solubility compared to the ester-containing this compound .
- Compounds with sulfur (e.g., thiazole derivatives) or oxygen (e.g., oxazole derivatives) in the heterocycle show distinct solubility profiles due to differences in hydrogen-bonding capacity .
Biological Activity :
- Quinazoline derivatives are prominent in kinase inhibitor development due to their planar aromatic structure, which facilitates binding to ATP pockets .
- Benzothiazole derivatives (e.g., Methyl 6-methylbenzo[d]thiazole-2-carboxylate) are preferred in antimicrobial agent synthesis owing to sulfur’s role in disrupting bacterial membranes .
Thermal Stability :
- This compound’s melting point (~269.8°C predicted for analogs) exceeds that of oxazole derivatives (e.g., methyl 2-chlorobenzo[d]oxazole-6-carboxylate), which degrade at lower temperatures due to reduced ring stability .
Biological Activity
Methyl 2-chloroquinazoline-6-carboxylate is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, synthesis processes, and relevant research findings.
Chemical Structure and Properties
This compound features a quinazoline ring with a chlorine atom at the second position and a carboxylate group at the sixth position. Its molecular formula is with a molecular weight of approximately 222.63 g/mol. The presence of the chloro group enhances its reactivity and potential for various biological interactions.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits potential antibacterial properties. It has been shown to inhibit the growth of various Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) against MRSA has been reported at low levels, suggesting strong antibacterial efficacy .
2. Anticancer Properties
The compound has also been evaluated for its anticancer activity. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, including HepG2 (liver cancer) and MDA-MB-468 (breast cancer). The IC50 values for these cell lines range from 3.2 µM to 20 µM, indicating significant cytotoxic effects compared to standard treatments .
3. Mechanism of Action
The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific enzymes or receptors. For instance, it may act as an inhibitor of carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis . Furthermore, the compound's ability to destabilize microtubules suggests it might interfere with cellular division processes .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Chlorination : Introduction of the chlorine atom at the second position.
- Carboxylation : Formation of the carboxylate group at the sixth position through carboxylic acid derivatives.
- Esterification : Conversion of the carboxylic acid into an ester form using methanol.
These steps can be optimized using various reagents and conditions to enhance yield and purity .
Case Studies
Several studies have highlighted the biological activities of this compound:
- Antibacterial Study : A study reported that this compound showed an MIC value of 0.98 µg/mL against MRSA, indicating its potential as a novel antibacterial agent .
- Cytotoxicity Assessment : In vitro assays demonstrated that compounds similar to this compound exhibited significant antiproliferative activities across various cancer cell lines, with IC50 values indicating effective doses for therapeutic applications .
Comparative Analysis
To provide a clearer understanding of its biological activity compared to related compounds, the following table summarizes key findings:
| Compound Name | Antibacterial Activity (MIC) | Anticancer Activity (IC50) | Notes |
|---|---|---|---|
| This compound | 0.98 µg/mL (MRSA) | 3.2 - 20 µM | Strong antibacterial and anticancer effects |
| Methyl 4-chloroquinazoline-6-carboxylate | Not specified | Not specified | Similar structure but different activity |
| Methyl quinazoline-4-carboxylate | Not specified | Higher IC50 values | Lacks chlorination at position 2 |
Q & A
Basic Questions
Q. What synthetic methodologies are effective for preparing Methyl 2-chloroquinazoline-6-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via esterification of the corresponding carboxylic acid intermediate. A typical procedure involves refluxing 2-chloroquinazoline-6-carboxylic acid with methyl iodide in acetone using potassium carbonate as a base. Reaction progress is monitored by TLC, followed by solvent evaporation and purification via recrystallization or column chromatography. Key optimization parameters include stoichiometric ratios (e.g., excess methyl iodide), reaction time (5–8 hours), and temperature control (60–80°C) to minimize side reactions like hydrolysis .
Q. How can researchers confirm the molecular structure and purity of this compound post-synthesis?
- Methodology :
- NMR Spectroscopy : Use H and C NMR to verify substituent positions (e.g., methyl ester at C6, chlorine at C2).
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H] peak at m/z 237.6).
- HPLC : Assess purity (>95%) using a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 254 nm .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Methodology :
- Recrystallization : Use ethanol or ethyl acetate/hexane mixtures to isolate crystalline product.
- Column Chromatography : Employ silica gel with a gradient eluent (e.g., hexane to ethyl acetate) for impurities with similar polarity.
- Monitor purity via melting point analysis (e.g., expected range: 120–125°C) .
Advanced Research Questions
Q. How can regioselectivity challenges in chlorination or esterification steps be addressed during synthesis?
- Methodology :
- Kinetic vs. Thermodynamic Control : Use low temperatures (0–5°C) to favor kinetic products (e.g., C2-chlorination due to steric hindrance).
- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) to guide substitution patterns.
- Computational Modeling : Apply DFT calculations to predict reactive sites using software like Gaussian or ORCA .
Q. How can crystallographic data resolve contradictions in structural assignments from spectroscopic methods?
- Methodology :
- X-ray Crystallography : Use SHELX for structure refinement. Key steps include data collection at 100 K, solving phases via Patterson methods, and validating bond lengths/angles against crystallographic databases.
- ORTEP-III : Generate thermal ellipsoid plots to visualize molecular conformation and confirm substituent positions .
Q. What experimental strategies mitigate stereochemical or conformational ambiguities in quinazoline derivatives?
- Methodology :
- Ring Puckering Analysis : Apply Cremer-Pople parameters to quantify non-planarity in the quinazoline ring. Calculate puckering amplitude (e.g., q = 0.2–0.5 Å) and phase angles using crystallographic coordinates .
- Dynamic NMR : Probe ring-flipping barriers by variable-temperature H NMR in DMSO-d.
Q. How can researchers design kinetic studies to evaluate the compound’s reactivity under varying conditions?
- Methodology :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
